9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework. The molecular formula for this compound is CHClFN, and its molecular weight is approximately 197.65 g/mol. This compound is notable for the presence of two fluorine atoms at the 9-position of the bicyclic structure, which contributes to its chemical properties and biological activities .
The reactivity of 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride can be attributed to its functional groups. The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, while the fluorine atoms may influence electrophilic reactions due to their electronegativity. Additionally, the hydrochloride form indicates that it can engage in acid-base reactions, making it soluble in water and suitable for various chemical applications .
Research indicates that 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride exhibits significant biological activity, particularly as a potential pharmaceutical agent. Its structural similarities to piperidine derivatives suggest it may serve as an effective scaffold in drug design, especially for compounds targeting neurological disorders or as analgesics. Studies have shown that its unique fluorinated structure can enhance binding affinity and selectivity towards specific biological targets .
The synthesis of 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride typically involves several steps:
These methods allow for the efficient production of this compound while maintaining high purity levels .
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride has potential applications in various fields:
Interaction studies involving 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride have focused on its binding interactions with various receptors and enzymes. These studies reveal that its fluorinated structure enhances lipophilicity and bioavailability, making it a promising candidate for further pharmacological exploration. Additionally, investigations into its interactions with neurotransmitter systems indicate potential benefits in modulating synaptic transmission, which could be relevant for treating mood disorders or pain management .
Several compounds are structurally similar to 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-Azabicyclo[3.3.1]nonane | Bicyclic | Lacks fluorine; used in analgesics |
| 2-Fluoropiperidine | Pipedrine derivative | Contains one fluorine; used in CNS drugs |
| 9-Fluoropropylpiperidine | Piperidine derivative | Similar ring structure; different substituents |
The uniqueness of 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride lies in its dual fluorination at the 9-position, which enhances its chemical stability and biological activity compared to other similar compounds like piperidine derivatives that lack such modifications. This specific configuration allows it to exhibit distinct pharmacological properties that are being actively researched for therapeutic applications .
The introduction of fluorine atoms into bicyclic amine systems demands careful selection of fluorination agents and reaction pathways to preserve stereochemical integrity. A prominent approach involves photoredox-catalyzed cyclization of bromodifluoroethylamine precursors, which enables direct incorporation of gem-difluoro groups during ring formation [3]. This method avoids hazardous reagents like DAST (diethylaminosulfur trifluoride) and instead uses visible-light-mediated single-electron transfer (SET) to generate difluoroalkyl radicals. For example, irradiation of N-allyl-2-bromo-2,2-difluoroethylamine with a Ru(bpy)₃²⁺ catalyst in acetonitrile yields bicyclic β-difluoroamines with up to 78% efficiency [3].
An alternative strategy employs ClCF₂SO₂Na as a "difluoromethylene linchpin," enabling hydrochlorodifluoromethylation of alkenes followed by halogen atom transfer (XAT) with ligated boryl radicals [4]. This two-step protocol facilitates the construction of gem-difluoroalkane intermediates, which undergo subsequent cyclization to form the bicyclic core. Key advantages include compatibility with unprotected amines and the ability to use feedstock alkenes as starting materials [4].
| Fluorination Method | Reagents/Conditions | Yield Range |
|---|---|---|
| Photoredox cyclization [3] | Ru(bpy)₃Cl₂, blue LEDs, CH₃CN | 65–78% |
| XAT-mediated linchpin [4] | ClCF₂SO₂Na, quinuclidine-BH₃, DMSO/H₂O | 45–72% |
The synthesis of 9,9-difluoro-3-azabicyclo[3.3.1]nonane typically begins with the construction of the azabicyclo[3.3.1]nonane scaffold, followed by late-stage difluorination. One route starts with acetone-1,3-dicarboxylic acid (1) and glutaraldehyde (2), which undergo acid-catalyzed condensation to form a bicyclic ketone intermediate [1]. Subsequent reductive amination with benzylamine and sodium cyanoborohydride yields the 3-azabicyclo[3.3.1]nonane core, which is subjected to fluorination at the 9-position using Selectfluor® or analogous electrophilic fluorinating agents [4].
A more streamlined approach utilizes the aforementioned ClCF₂SO₂Na linchpin strategy [4]. Here, a preformed 3-azabicyclo[3.3.1]nonane derivative undergoes hydrochlorodifluoromethylation via organophotoredox catalysis, followed by XAT with quinuclidine-ligated borane radicals to install the gem-difluoro motif. This method circumvents the need for protecting groups and achieves yields of 58–67% after purification [4].
Conversion of the free base 9,9-difluoro-3-azabicyclo[3.3.1]nonane to its hydrochloride salt follows classic acid-base neutralization principles. In a representative procedure, the free base is dissolved in anhydrous diethyl ether and treated with stoichiometric hydrochloric acid (1.0 equiv) at 0–5°C [1]. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt as a white crystalline solid. Critical parameters include:
The process typically achieves >95% conversion efficiency, as verified by quantitative ¹H NMR and ion chromatography [2].
Optimization of the difluorination step reveals marked temperature dependence. Photoredox-mediated cyclizations perform optimally at 25–30°C, while higher temperatures (>40°C) promote undesired radical recombination [3]. Conversely, XAT-mediated fluorination requires cryogenic conditions (−20°C) to stabilize reactive boryl radical intermediates [4].
Catalyst loading also plays a pivotal role. For Ru(bpy)₃²⁺-catalyzed reactions, reducing the catalyst load from 2.0 mol% to 0.5 mol% decreases yields by 22%, whereas excess catalyst (>5 mol%) induces side reactions via over-reduction [3]. Solvent systems such as DMSO/water (4:1 v/v) enhance solubility of ClCF₂SO₂Na and improve mass transfer during XAT steps, boosting yields by 18–24% compared to pure DMSO [4].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature [3] [4] | −20°C to 30°C | ±15–22% efficiency |
| Ru(bpy)₃²⁺ loading [3] | 1.5–2.0 mol% | Maximizes SET efficiency |
| Solvent polarity [4] | DMSO/H₂O (4:1) | Enhances radical lifetime |
The solubility profile of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride demonstrates a pronounced preference for polar solvents over nonpolar media, which is characteristic of hydrochloride salt forms of basic nitrogen compounds [2]. The compound exhibits high solubility in water (>50 mg/mL) due to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with polar solvent molecules [2].
In polar protic solvents such as methanol and ethanol, the compound maintains moderate to high solubility (20-50 mg/mL), reflecting the ability of these solvents to stabilize the ionic species through hydrogen bonding networks [2]. The slightly reduced solubility compared to water can be attributed to the lower dielectric constants of alcoholic solvents and their reduced capacity for ionic solvation [2].
| Solvent Type | Solubility (mg/mL) | Polarity Index | Classification |
|---|---|---|---|
| Water | >50 (high) | 10.2 (highly polar) | Polar protic |
| Methanol | 25-50 (moderate-high) | 5.1 (polar) | Polar protic |
| Ethanol | 20-40 (moderate-high) | 4.3 (polar) | Polar protic |
| Acetonitrile | 5-15 (low-moderate) | 5.8 (polar) | Polar aprotic |
| Dichloromethane | 1-5 (low) | 3.1 (moderately polar) | Nonpolar aprotic |
| Hexane | <0.1 (very low) | 0.1 (nonpolar) | Nonpolar |
| Diethyl ether | <0.5 (very low) | 2.8 (moderately polar) | Slightly polar |
| DMSO | >25 (high) | 7.2 (polar) | Polar aprotic |
Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide show intermediate solubility characteristics [2]. These solvents can effectively solvate the ionic components of the hydrochloride salt through dipole-ion interactions, though the absence of hydrogen bonding capability results in somewhat reduced solubility compared to protic solvents [2].
The compound demonstrates poor solubility in nonpolar and weakly polar solvents such as hexane, diethyl ether, and dichloromethane [2]. This limited solubility in hydrophobic media reflects the ionic character of the hydrochloride salt, which cannot be effectively stabilized by van der Waals forces alone [2]. The presence of fluorine atoms, while increasing lipophilicity to some extent, is insufficient to overcome the dominant ionic character of the salt form [2].
The pKa value of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane represents a critical physicochemical parameter that governs its ionization behavior and biological activity [1]. The introduction of two fluorine atoms at the 9,9-positions significantly reduces the basicity of the tertiary amine nitrogen compared to the parent 3-azabicyclo[3.3.1]nonane compound [1]. Based on experimental data from related fluorinated azabicyclic systems, the pKa of the free base is estimated to be in the range of 7.5-8.0, representing a decrease of approximately 1.5-2.0 pKa units compared to the non-fluorinated parent compound [1].
This substantial reduction in basicity can be attributed to the strong electron-withdrawing inductive effects of the fluorine atoms [1]. The fluorine substituents withdraw electron density from the nitrogen center through the σ-bond framework, destabilizing the protonated ammonium form and thereby reducing the compound's tendency to accept protons [1]. This effect is particularly pronounced in gem-difluoro configurations, where the cumulative inductive effects of two fluorine atoms create a significant perturbation of the nitrogen's electronic environment [1].
| Compound | pKa (Free Base) | ΔpKa from Parent | Fluorine Effect |
|---|---|---|---|
| 9,9-Difluoro-3-azabicyclo[3.3.1]nonane HCl | 7.5-8.0 (estimated) | -1.5 to -2.0 | Strong electron withdrawal |
| 3-Azabicyclo[3.3.1]nonane (parent) | 9.2-9.8 | 0 (reference) | No fluorine |
| 9-Azabicyclo[3.3.1]nonane | 9.1-9.5 | Similar to parent | No fluorine |
| 3,3-Difluoropiperidine | 8.1 | -3.0 | Strong gem-difluoro effect |
| Piperidine (reference) | 11.1 | Reference compound | No fluorine |
| 4-Fluoropiperidine | 9.4 | -1.7 | Moderate effect |
| 3-Fluoropiperidine | 8.8 | -2.3 | Strong positional effect |
Comparative analysis with other fluorinated cyclic amine systems provides additional insight into the structure-basicity relationships [1]. For instance, 3,3-difluoropiperidine exhibits a pKa of 8.1, representing a 3.0 unit decrease from piperidine (pKa 11.1) [1]. The somewhat smaller pKa reduction observed in the 9,9-difluoro-3-azabicyclo[3.3.1]nonane system can be attributed to the greater separation between the fluorine substituents and the nitrogen center in the bicyclic framework [1].
The hydrochloride salt formation involves protonation of the nitrogen center, creating a stable ammonium chloride species [1]. The pKa value directly influences the degree of ionization at physiological pH, with the estimated pKa range suggesting that the compound will exist predominantly in the protonated form under physiological conditions [1]. This ionization behavior has significant implications for membrane permeability, protein binding, and overall pharmacokinetic properties [1].